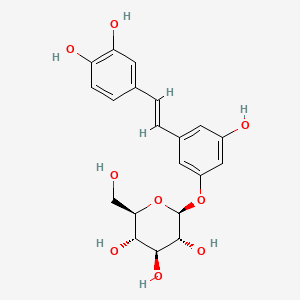

Astringin

Übersicht

Beschreibung

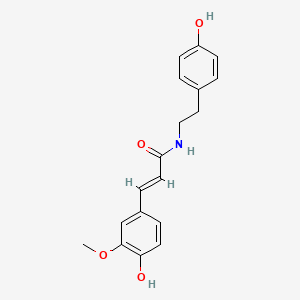

Astringin ist ein Stilbenoid, genauer gesagt das 3-β-D-Glucosid von Piceatannol. Es ist eine natürlich vorkommende Verbindung, die in der Rinde von Picea sitchensis (Sitka-Fichte) und Picea abies (Norwegische Fichte) gefunden wird. Es ist auch in Zellkulturen von Vitis vinifera (Weinrebe) und im Wein vorhanden . This compound ist bekannt für seine antioxidativen Eigenschaften und seine potenziellen gesundheitlichen Vorteile.

Wissenschaftliche Forschungsanwendungen

Astringin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Stilbenoidchemie und -reaktionen verwendet.

Biologie: Untersucht auf seine antioxidativen Eigenschaften und seine Rolle beim Schutz von Zellen vor oxidativem Stress.

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine antioxidative Aktivität. Es fängt freie Radikale ab und reduziert oxidativen Stress in Zellen. Die Verbindung hemmt die Produktion von reaktiven Sauerstoffspezies (ROS) und moduliert Signalwege wie den PI3K/AKT/NF-κB-Weg. Dies führt zu einer Abnahme der Produktion von entzündungsfördernden Zytokinen wie TNF-α, IL-1β und IL-6 .

Ähnliche Verbindungen:

Piceatannol: this compound ist die Glucosidform von Piceatannol. Beide Verbindungen haben ähnliche antioxidative Eigenschaften, aber this compound hat eine verbesserte Löslichkeit aufgrund des Vorhandenseins des Glucose-Moleküls.

Resveratrol: Ein weiteres Stilbenoid mit ähnlichen antioxidativen Eigenschaften. This compound ist aufgrund seiner Glucosidstruktur wasserlöslicher.

Isorhapontin: Ein Tetrahydroxystilbenglucosid, ähnlich wie this compound, das in den gleichen natürlichen Quellen gefunden wird.

Eindeutigkeit: Die Eindeutigkeit von this compound liegt in seiner Glucosidstruktur, die seine Löslichkeit und Bioverfügbarkeit im Vergleich zu seinen Aglycon-Gegenstücken wie Piceatannol und Resveratrol erhöht. Dies macht es zu einem effektiveren Antioxidans in wässrigen Umgebungen .

Wirkmechanismus

Astringin, also known as trans-astringin, is a stilbenoid and the 3-β-D-glucoside of piceatannol . It is primarily found in the bark of Picea sitchensis . This compound has been studied for its potential antioxidant and anti-inflammatory properties .

Target of Action

It has been shown to interact with various cellular components involved in oxidative stress and inflammation .

Mode of Action

This compound acts as an antioxidant and anti-inflammatory agent . It reduces the generation of oxidative stress in cells stimulated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria . Furthermore, it extensively decreases the production of inflammatory factors such as TNF-α, IL-1β, and IL-6 .

Biochemical Pathways

This compound exerts its effects by suppressing the PI3K/AKT/NF-κB pathway . This pathway plays a crucial role in cellular responses to oxidative stress and inflammation. By inhibiting this pathway, this compound reduces oxidative stress and the generation of inflammatory cytokines .

Pharmacokinetics

It is known that the conjugation of an oh group with a sugar can decrease the antioxidant potential of compounds like this compound .

Result of Action

The result of this compound’s action is a reduction in oxidative stress and inflammation in cells . This can prevent cellular damage induced by agents like LPS . In addition, this compound’s ability to decrease the production of inflammatory factors can contribute to its protective effect against conditions like acute lung injury .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of LPS can stimulate the activity of this compound . .

Biochemische Analyse

Biochemical Properties

Astringin interacts with various enzymes, proteins, and other biomolecules. It has been found to reduce the generation of oxidative stress in lipopolysaccharide (LPS)-stimulated A549 lung epithelial cells . This suggests that this compound may interact with enzymes involved in the production of reactive oxygen species (ROS), potentially inhibiting their activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In LPS-stimulated A549 lung epithelial cells, this compound reduced the production of inflammatory factors such as TNF-α, IL-1β, and IL-6 . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression related to inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound reduces oxidative stress and the generation of inflammatory cytokines by inhibiting the ROS-mediated PI3K/AKT/NF-κB pathway . This could be the reason for its protective effect against LPS-induced acute lung injury.

Temporal Effects in Laboratory Settings

Current studies have focused on its immediate effects, such as reducing oxidative stress and inflammation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Astringin kann durch die Glykosylierung von Piceatannol synthetisiert werden. Die Reaktion beinhaltet die Verwendung eines Glykosyldonors und eines Glykosylakzeptors unter bestimmten Bedingungen, um die β-D-Glucosidbindung zu bilden. Die Reaktion erfordert typischerweise einen Katalysator und wird in einem organischen Lösungsmittel durchgeführt.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion aus natürlichen Quellen wie der Rinde von Picea sitchensis und Picea abies. Das Extraktionsverfahren umfasst das Mahlen der Rinde, gefolgt von Lösungsmittelextraktion und Reinigungsschritten zur Isolierung von this compound. Fortschrittliche Techniken wie die Hochleistungsflüssigchromatographie (HPLC) werden verwendet, um die Reinheit der Verbindung zu gewährleisten .

Arten von Reaktionen:

Oxidation: this compound unterliegt Oxidationsreaktionen, bei denen es in seine entsprechende Chinonform umgewandelt werden kann.

Reduktion: Es kann reduziert werden, um Dihydroderivate zu bilden.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere an nukleophilen Substitutionen, aufgrund des Vorhandenseins von Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid verwendet.

Substitution: Nukleophile wie Alkoxide und Amine können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Chinonderivate.

Reduktion: Dihydroderivate.

Substitution: Verschiedene substituierte Stilbenoide, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

Piceatannol: Astringin is the glucoside form of piceatannol. Both compounds share similar antioxidant properties, but this compound has enhanced solubility due to the presence of the glucose moiety.

Resveratrol: Another stilbenoid with similar antioxidant properties. This compound is more water-soluble due to its glucoside structure.

Isorhapontin: A tetrahydroxystilbene glucoside similar to this compound, found in the same natural sources.

Uniqueness: this compound’s uniqueness lies in its glucoside structure, which enhances its solubility and bioavailability compared to its aglycone counterparts like piceatannol and resveratrol. This makes it a more effective antioxidant in aqueous environments .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-13-6-11(5-12(22)8-13)2-1-10-3-4-14(23)15(24)7-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERPNFLGJXUDDW-CUYWLFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401029689 | |

| Record name | 3-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-5-hydroxyphenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29884-49-9 | |

| Record name | Astringin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29884-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Astringin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029884499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-5-hydroxyphenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASTRINGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER6YKM4YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

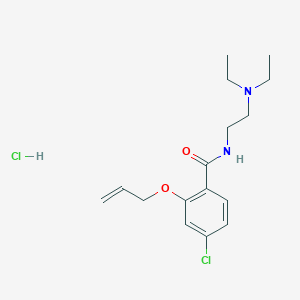

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

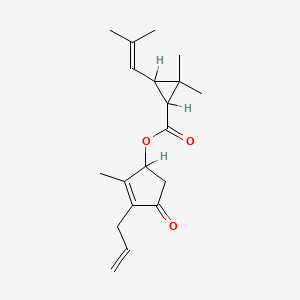

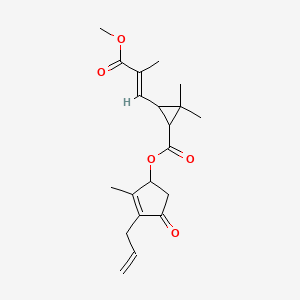

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.